

A Technical Guide to the In Vivo Biological Activity of HS024

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Compound of Interest		
Compound Name:	HS024	
Cat. No.:	B561554	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vivo biological activity of **HS024**, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). It details the compound's mechanism of action, summarizes key quantitative data from animal studies in structured tables, outlines experimental methodologies, and provides visual diagrams of the core signaling pathway and experimental workflows. This guide is intended to serve as a resource for professionals in neuroscience, metabolism, and drug development investigating the therapeutic potential of MC4R modulation.

Introduction and Mechanism of Action

HS024 is a synthetic, cyclic peptide analog of α -melanocyte-stimulating hormone (α -MSH)[1] [2]. It acts as a highly potent and selective competitive antagonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system[1][3][4]. The MC4R is a critical regulator of energy homeostasis, and its endogenous agonist, α -MSH, typically promotes satiety and increases energy expenditure.

By blocking the action of α-MSH at the MC4R, **HS024** inhibits the downstream signaling cascade. This blockade prevents the activation of adenylyl cyclase, thereby inhibiting the production of the second messenger cyclic AMP (cAMP)[1][2][5]. The net effect of this antagonism in key brain regions, such as the hypothalamus, is an orexigenic response, leading to a significant increase in food intake[1][5]. This makes **HS024** a valuable tool for studying the physiological roles of the MC4R in appetite, metabolism, and other central processes.

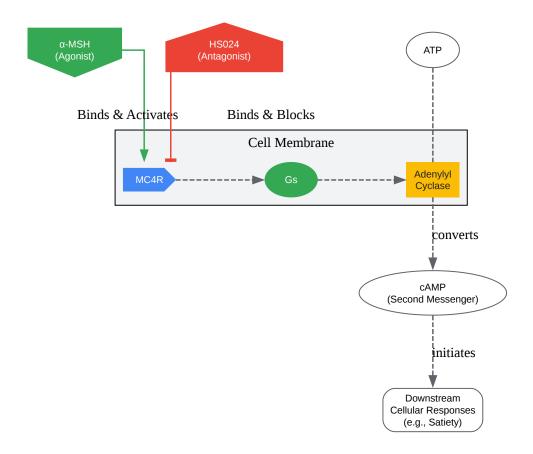




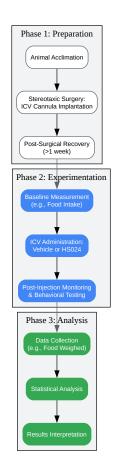


Below is a diagram illustrating the signaling pathway modulated by **HS024**.









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- 5. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pl)-Arg-Nal(2')-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pl)-DArg-Nal(2')-Arg-NH2] PMC [pmc.ncbi.nlm.nih.gov]
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